molecular formula C6H12 B008377 4-Methyl-1-pentene CAS No. 25068-26-2

4-Methyl-1-pentene

Cat. No.: B008377
CAS No.: 25068-26-2
M. Wt: 84.16 g/mol
InChI Key: WSSSPWUEQFSQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-pentene is an organic compound with the chemical formula C6H12. It is a colorless, transparent liquid that is insoluble in water. This compound is also known by other names such as isobutylethene and 4-methylpent-1-ene . It is primarily used in organic synthesis and has various industrial applications.

Preparation Methods

4-Methyl-1-pentene can be synthesized through several methods. One common method involves the catalytic dehydrogenation of 4-methyl-1-pentanol. This process typically uses a catalyst such as copper or zinc at elevated temperatures to facilitate the removal of hydrogen atoms, resulting in the formation of this compound .

In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the use of a catalyst, such as a Ziegler-Natta catalyst, to polymerize ethylene into longer-chain hydrocarbons, including this compound .

Chemical Reactions Analysis

4-Methyl-1-pentene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound.

Scientific Research Applications

4-Methyl-1-pentene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-1-pentene in polymerization involves coordination polymerization using catalysts such as titanium or zirconium-based catalysts. These catalysts facilitate the insertion of the monomer into the growing polymer chain, resulting in the formation of poly(this compound) . The polymerization process can involve 1,2 and 2,1 insertions, as well as chain-walking mechanisms .

Properties

IUPAC Name

4-methylpent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12/c1-4-5-6(2)3/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSSPWUEQFSQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12
Record name 4-METHYL-1-PENTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17827
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25068-26-2, 24979-98-4
Record name Poly(4-methyl-1-pentene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25068-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentene, 4-methyl-, homopolymer, isotactic
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24979-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3061001
Record name 4-Methyl-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

4-methyl-1-pentene is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO]
Record name 4-METHYL-1-PENTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17827
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Methyl-1-pentene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10261
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

127.4 to 129.2 °F at 760 mmHg (USCG, 1999)
Record name 4-METHYL-1-PENTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17827
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

-25 °F (USCG, 1999)
Record name 4-METHYL-1-PENTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17827
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

0.665 (USCG, 1999) - Less dense than water; will float
Record name 4-METHYL-1-PENTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17827
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

438.93 mmHg (USCG, 1999), 272.0 [mmHg]
Record name 4-METHYL-1-PENTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17827
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Methyl-1-pentene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10261
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

691-37-2, 25068-26-2
Record name 4-METHYL-1-PENTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17827
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Methyl-1-pentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=691-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1-pentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(4-methyl-1-pentene)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025068262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-METHYL-1-PENTENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Pentene, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methyl-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpent-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.656
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYL-1-PENTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X10HRJ2Y7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1-pentene
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-pentene
Reactant of Route 3
4-Methyl-1-pentene
Reactant of Route 4
4-Methyl-1-pentene
Reactant of Route 5
4-Methyl-1-pentene
Reactant of Route 6
4-Methyl-1-pentene
Customer
Q & A

Q1: What is the molecular formula and weight of 4-Methyl-1-pentene?

A1: this compound has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: Far-infrared spectroscopy has been utilized to study this compound, revealing insights into its chain conformation and crystallinity. [] Some bands in the far-infrared spectrum appear split, suggesting non-uniformity in its helical structure. []

Q3: What is the significance of the glass transition temperature in poly(this compound)?

A3: The glass transition temperature (Tg) of poly(this compound) is an important parameter that affects its flexibility and processability. [] Branched polypropenes, synthesized by incorporating this compound, exhibit Tg values ranging from −65 up to 26 °C, depending on the comonomer content. []

Q4: How does surface chlorination affect the gas permeability of poly(this compound)?

A5: Gas-solid photochlorination can be used to modify the surface of poly(this compound) films. [] The depth and extent of chlorination (Cl:C ratio) significantly affect the gas permeability of the resulting membranes. [] For instance, a densely and deeply chlorinated membrane exhibits improved selectivity for H2/N2 compared to the unmodified polymer. []

Q5: How is this compound produced through propylene dimerization?

A6: this compound is primarily produced through the catalytic dimerization of propylene. [, , ] Potassium-copper based catalysts have demonstrated high selectivity for this compound formation in this reaction. []

Q6: What factors influence the selectivity of propylene dimerization towards this compound?

A7: Several factors influence the selectivity of propylene dimerization towards this compound, including catalyst composition, reaction temperature, and pressure. [, ] The addition of metal powders, potassium alkoxides, and tertiary amines to potassium-based catalysts can significantly impact both the reaction rate and selectivity for this compound. []

Q7: What role does beta-methyl elimination play in this compound production?

A8: Hafnocene catalysts are known to promote propylene dimerization to this compound through a mechanism involving beta-methyl elimination. [] The selectivity of this process is influenced by the hafnocene ligand structure, reaction temperature, pressure, and the concentration of the co-catalyst (e.g., methylaluminoxane). []

Q8: What are the typical catalysts used for the polymerization of this compound?

A9: this compound can be polymerized using various catalysts, including Ziegler-Natta catalysts (e.g., titanium tetrachloride and lithium aluminum tetradecyl) [] and metallocene catalysts. [, , , , ]

Q9: How does the choice of catalyst affect the properties of poly(this compound)?

A10: Different catalysts lead to varying molecular weights, tacticity, and microstructures in the resulting poly(this compound). [, , , ] This directly impacts the polymer's thermal properties, crystallinity, and mechanical strength.

Q10: What are the advantages of using metallocene catalysts for this compound polymerization?

A11: Metallocene catalysts offer significant advantages in this compound polymerization, including high activity, control over molecular weight, and the ability to produce polymers with narrow molecular weight distributions. [, , ] They also enable the synthesis of specific tactic forms of poly(this compound), influencing its properties.

Q11: What are the common comonomers used with this compound in copolymerization?

A12: Common comonomers used with this compound include ethylene [, , , , , ], propylene [, ], 1-hexene [, ], and 1-octene. []

Q12: How does the incorporation of comonomers affect the properties of poly(this compound)?

A13: The incorporation of comonomers can significantly alter the properties of poly(this compound). For instance, copolymerization with ethylene can enhance the flexibility and processability of the resulting material. [, , , ] The incorporation of 1-hexene or 1-octene can improve the solubility of poly(this compound) in common organic solvents. [, ]

Q13: What is the significance of tacticity in poly(this compound) copolymers?

A14: Tacticity plays a crucial role in determining the properties of poly(this compound) copolymers. [, , ] Isotactic poly(this compound), for example, exhibits different crystalline forms and melting points compared to its syndiotactic counterpart. [] The choice of catalyst can directly influence the tacticity of the resulting copolymers.

Q14: Can block copolymers be synthesized from this compound using single-site catalysts?

A15: Research indicates that ethene/1-olefin blocky copolymers, including those containing this compound, can be synthesized using nonliving insertion copolymerizations with isospecific single-site catalysts. [] The degree of blockiness is influenced by the catalyst's stereospecificity. []

Q15: What are the potential applications of poly(this compound)?

A16: Poly(this compound) possesses properties such as high transparency, heat resistance, low density, and good chemical resistance, making it suitable for diverse applications. [, , , , , ] These include medical equipment, heat-resistant food foils, transparent pipes, coatings for electrical wires, films, and hollow molded bodies. [, , , , , ]

Q16: Can poly(this compound) be used for membrane separation processes?

A17: The inherent gas permeability of poly(this compound) makes it suitable for membrane separation applications. [, ] Surface modifications, such as photochlorination, can further enhance its selectivity for specific gases. [] Additionally, incorporating polyelectrolyte multilayers onto poly(this compound) films can create asymmetric membranes with tailored gas separation properties. []

Q17: How have computational methods been used to study poly(this compound)?

A18: Monte Carlo (MC) simulations have been instrumental in studying the crystal structure and gas solubility of isotactic poly(this compound). [] These simulations provide valuable insights into the packing arrangement of polymer chains and the interaction of gas molecules with the polymer matrix. []

Q18: Can computational models predict the solubility of gases in poly(this compound)?

A19: MC simulations, combined with methods like Widom's test-particle insertion, can effectively predict the solubility of various gases (He, H2, Ar, O2, CH4, and CO2) in crystalline poly(this compound). [] The accuracy of these predictions depends on the chosen model for the penetrant molecule. []

Q19: What is the role of molecular modeling in understanding the properties of this compound polymers?

A20: Molecular modeling techniques contribute to a deeper understanding of structure-property relationships in this compound polymers. [] They provide insights into chain conformation, packing behavior, and interactions with other molecules, which ultimately dictate the material's macroscopic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.